molecular formula C14H12ClFN2O B10888805 1-(3-Chloro-4-methylphenyl)-3-(3-fluorophenyl)urea

1-(3-Chloro-4-methylphenyl)-3-(3-fluorophenyl)urea

Cat. No.: B10888805
M. Wt: 278.71 g/mol
InChI Key: WCJOSXNHLCGUIP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-(3-fluorophenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a chlorine and a methyl group, and the other with a fluorine atom. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(3-fluorophenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3-fluoroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of safer and more environmentally friendly carbonylating agents, such as carbonyldiimidazole, is also explored to minimize hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-(3-fluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 1-(3-Chloro-4-methylphenyl)-3-(3-fluorophenyl)urea can be compared with other urea derivatives, such as:

    1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-3-(3-fluorophenyl)urea: Lacks the chlorine atom, which may influence its chemical properties and applications.

Uniqueness: The presence of both chlorine and fluorine atoms, along with the methyl group, imparts unique chemical and biological properties to this compound, making it a valuable compound for various research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in different scientific domains.

Properties

Molecular Formula

C14H12ClFN2O

Molecular Weight

278.71 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)urea

InChI

InChI=1S/C14H12ClFN2O/c1-9-5-6-12(8-13(9)15)18-14(19)17-11-4-2-3-10(16)7-11/h2-8H,1H3,(H2,17,18,19)

InChI Key

WCJOSXNHLCGUIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)F)Cl

Origin of Product

United States

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